molecular formula C7H6BrFO4S2 B13296137 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride

Cat. No.: B13296137
M. Wt: 317.2 g/mol
InChI Key: VKBNXXHYNUVQPO-UHFFFAOYSA-N
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Description

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of both bromine and sulfonyl fluoride groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-bromo-5-methanesulfonylbenzene-1-sulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is favored for its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs a cascade process that transforms sulfonates or sulfonic acids directly into sulfonyl fluorides. This method is advantageous due to its use of readily available and inexpensive starting materials, as well as its mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the aid of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

Scientific Research Applications

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. The molecular targets often include serine and cysteine residues, which are critical for the catalytic activity of many enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride is unique due to its dual functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of biomolecules .

Properties

Molecular Formula

C7H6BrFO4S2

Molecular Weight

317.2 g/mol

IUPAC Name

2-bromo-5-methylsulfonylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3

InChI Key

VKBNXXHYNUVQPO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)F

Origin of Product

United States

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